molecular formula C9H11FO B173114 1-Fluoro-4-methoxy-2,5-dimethylbenzene CAS No. 196519-57-0

1-Fluoro-4-methoxy-2,5-dimethylbenzene

Cat. No. B173114
M. Wt: 154.18 g/mol
InChI Key: MCRDIULWYOXUKX-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-2,5-dimethylbenzene, also known as p-fluoroanisole, is an organic compound that belongs to the class of aromatic ethers. It is widely used in organic synthesis and as a solvent in various chemical reactions.

Mechanism Of Action

The mechanism of action of 1-Fluoro-4-methoxy-2,5-dimethylbenzene is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction. It can also participate in various electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation and acylation reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Fluoro-4-methoxy-2,5-dimethylbenzene. However, it is known to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical for human exposure.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Fluoro-4-methoxy-2,5-dimethylbenzene in lab experiments include its high purity, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, the limitations of using 1-Fluoro-4-methoxy-2,5-dimethylbenzene include its limited solubility in some solvents and its tendency to react with certain functional groups.

Future Directions

There are several future directions for the use of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in scientific research. One area of interest is the development of new synthetic routes for the production of 1-Fluoro-4-methoxy-2,5-dimethylbenzene and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in various chemical reactions. Additionally, the application of 1-Fluoro-4-methoxy-2,5-dimethylbenzene in the development of new drugs and materials is an area of active research.

Scientific Research Applications

1-Fluoro-4-methoxy-2,5-dimethylbenzene has been extensively used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. The unique chemical properties of 1-Fluoro-4-methoxy-2,5-dimethylbenzene make it a valuable tool for organic chemists in the development of new drugs and materials.

properties

CAS RN

196519-57-0

Product Name

1-Fluoro-4-methoxy-2,5-dimethylbenzene

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-fluoro-4-methoxy-2,5-dimethylbenzene

InChI

InChI=1S/C9H11FO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3

InChI Key

MCRDIULWYOXUKX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)C)OC

Canonical SMILES

CC1=CC(=C(C=C1F)C)OC

synonyms

Benzene, 1-fluoro-4-methoxy-2,5-dimethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.5 g of 5-fluoro-2-methoxy-4-methylbenzaldehyde was dissolved in 100 ml of methanol, 4.7 g of sodium borohydride was added to the suspension at 0° C. and the resulting mixture was stirred for 30 minutes. Acetone was added to the reaction mixture to decompose excess reagent. The resulting reaction mixture was evaporated and extracted with 150 ml of ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate. After the desiccant was filtered off, the resulting mixture was evaporated to give white crystals. These crystals were dissolved in 50 ml of pyridine, followed by the addition of 19.6 ml of acetic anhydride. The resulting mixture was stirred at room temperature for 4 hours and poured into chilled dilute hydrochloric acid. The resulting mixture was stirred for 30 minutes, followed by the addition of ethyl acetate. The organic layer was separated, washed with water, a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate. After the desiccant was filtered off, the resulting mixture was evaporated to give a solid. This solid was dissolved in 100 ml of ethyl acetate, followed by the addition of 3 g of 10% palladium/carbon (containing 50% of water). The resulting mixture was subjected to catalytic hydrogenation at ordinary temperature under normal pressure for 3 hours, and the resulting reaction mixture was filtered through Celite. The filtrate was concentrated, and the resulting crude product was purified by silica gel column chromatography to give 9.7 g of the title compound as a colorless oil.
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